molecular formula C16H24ClN3O2 B4410503 2-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}benzonitrile hydrochloride

2-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}benzonitrile hydrochloride

Cat. No. B4410503
M. Wt: 325.83 g/mol
InChI Key: NLIDWRPWCSEMMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}benzonitrile hydrochloride, also known as MPHB, is a chemical compound that has gained attention in scientific research due to its potential applications as a psychostimulant and anxiolytic agent. MPHB is a member of the benzamide class of compounds, which are known to have a range of pharmacological activities. In

Mechanism of Action

The exact mechanism of action of 2-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}benzonitrile hydrochloride is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor and a serotonin receptor agonist. By increasing the levels of dopamine and serotonin in the brain, this compound may enhance cognitive function and reduce anxiety.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of dopamine and serotonin in the brain, which may lead to increased cognitive function and reduced anxiety. This compound has also been shown to increase the levels of norepinephrine and acetylcholine in the brain, which may further enhance cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}benzonitrile hydrochloride in lab experiments is its potential to enhance cognitive function and reduce anxiety. This may make it a useful tool for studying the effects of neurotransmitters on cognitive function and behavior. However, one limitation of using this compound in lab experiments is its potential for abuse. This compound has been shown to have psychostimulant effects, which may make it difficult to control in laboratory settings.

Future Directions

There are several potential future directions for research on 2-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}benzonitrile hydrochloride. One area of interest is the development of new analogs of this compound that may have improved pharmacological properties. Another area of interest is the use of this compound in combination with other compounds to enhance its effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential uses in treating cognitive impairment and anxiety disorders.

Scientific Research Applications

2-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}benzonitrile hydrochloride has been studied for its potential use as a psychostimulant and anxiolytic agent. In animal studies, this compound has been shown to increase locomotor activity and reduce anxiety-like behavior. This compound has also been studied for its potential use in treating cognitive impairment associated with aging and neurodegenerative diseases.

properties

IUPAC Name

2-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2.ClH/c1-18-6-8-19(9-7-18)10-11-20-12-13-21-16-5-3-2-4-15(16)14-17;/h2-5H,6-13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIDWRPWCSEMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOCCOC2=CC=CC=C2C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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